![molecular formula C5H9NO B13504477 2-Oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13504477.png)
2-Oxabicyclo[2.1.1]hexan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[2.1.1]hexan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework. This compound has garnered significant interest in the fields of medicinal chemistry and agrochemistry due to its potential as a bioisostere for ortho- and meta-substituted benzenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.1.1]hexan-4-amine typically involves a [2+2] cycloaddition reaction. One efficient method utilizes photochemistry to achieve the cycloaddition of 1,5-dienes. This reaction can be catalyzed using a mercury lamp, although this method requires specialized equipment and is challenging to scale up . Another approach involves iodocyclization reactions, which have been shown to be practical and versatile for creating the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the photochemical [2+2] cycloaddition and iodocyclization reactions suggests potential for industrial application. The development of more efficient and scalable synthetic routes remains an area of active research.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that retain the bicyclic structure.
Scientific Research Applications
2-Oxabicyclo[2.1.1]hexan-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-4-amine involves its role as a bioisostere, mimicking the geometric and electronic properties of ortho- and meta-substituted benzenes. This allows it to interact with molecular targets in a similar manner to these benzene derivatives, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but lack the oxygen atom.
Bicyclo[1.1.1]pentanes: These are smaller bicyclic compounds used as bioisosteres for para-substituted benzenes.
Cyclopropanes and Cyclopentanes: These monocyclic compounds are also used as bioisosteres but offer different physicochemical properties.
Uniqueness
2-Oxabicyclo[2.1.1]hexan-4-amine is unique due to the presence of the oxygen atom in its bicyclic structure, which imparts distinct electronic and geometric properties. This makes it a valuable scaffold for designing bioactive molecules with improved solubility, reduced lipophilicity, and enhanced bioactivity .
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
2-oxabicyclo[2.1.1]hexan-4-amine |
InChI |
InChI=1S/C5H9NO/c6-5-1-4(2-5)7-3-5/h4H,1-3,6H2 |
InChI Key |
DSSBJDATWRZQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


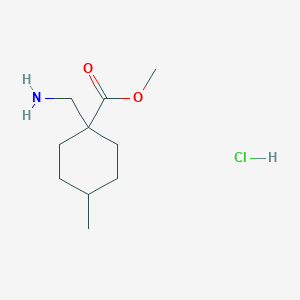
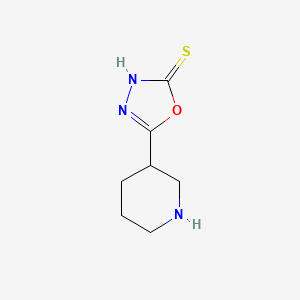


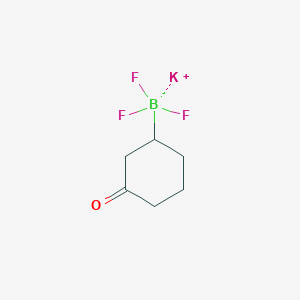
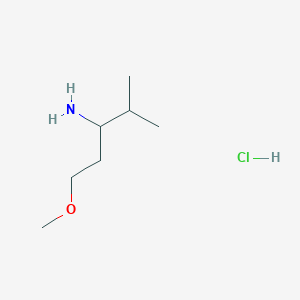
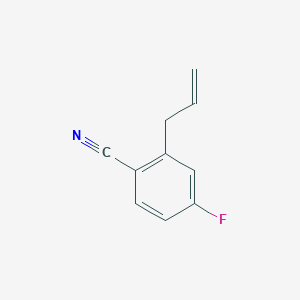
![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
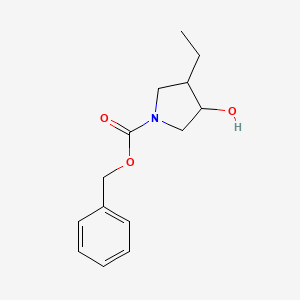
![Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B13504446.png)
![rac-(3aR,4S,9bS)-6-methyl-7-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504466.png)
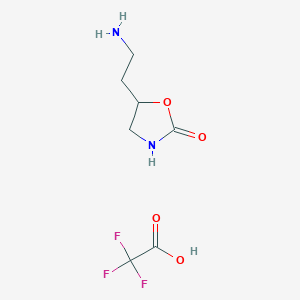

![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
